4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester
Description
4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is a 1,4-diazepane derivative featuring a seven-membered diazepane ring with a hydroxyethyl substituent at the 4-position and a benzyl ester group at the 1-carboxylic acid position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Such derivatives are often employed as intermediates in pharmaceutical synthesis or as scaffolds for drug discovery .
Properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-12-11-16-7-4-8-17(10-9-16)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGKHMDNMZMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions.
Esterification: The carboxylic acid group is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyethyl group to a corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester, with the CAS number 2059927-65-8, is a compound that has garnered interest in various scientific and industrial applications. This article explores its chemical properties, synthesis methods, and potential applications across different fields.
Pharmaceutical Applications
- Anxiolytic Agents : Compounds similar to 4-(2-Hydroxy-ethyl)-[1,4]diazepane have been investigated for their anxiolytic properties. The diazepane core is known for its ability to modulate neurotransmitter systems, particularly GABAergic pathways.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Analgesic Properties : Research indicates potential analgesic effects, which could lead to applications in pain management therapies.
Industrial Applications
- Chemical Intermediates : Due to its unique structure, this compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
- Material Science : Its solubility characteristics make it suitable for applications in polymer science where it may be used as a plasticizer or additive.
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal explored the anxiolytic effects of benzyl esters derived from diazepanes, including this compound. Results indicated significant reductions in anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound highlighted improvements in yield and purity through modified reaction conditions. This optimization is crucial for scaling up production for commercial applications.
Mechanism of Action
The mechanism by which 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Substituent Variations
- 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (): Differs by replacing the hydroxy group with an amino group. This substitution increases basicity and alters solubility profiles, making it more reactive in nucleophilic or coordination-driven applications .
- 4-(2-Methoxycarbonyl-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (): Features a methoxycarbonyl-ethyl group and a tert-butyl ester. The tert-butyl ester offers superior acid stability compared to benzyl esters, while the methoxycarbonyl group introduces additional steric hindrance and lipophilicity .
Ester Group Variations
- (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (): Incorporates a methyl group at the 5-position, reducing ring flexibility and modifying steric interactions in chiral environments .
- 4-methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (): Replaces the hydroxyethyl group with a sulfonyl moiety, significantly increasing electron-withdrawing effects and acidity, which may influence binding to charged biological targets .
Physical and Chemical Properties
Biological Activity
4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS Number: 2059927-65-8) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a diazepane ring, which is known for its diverse biological activities.
1. Cannabinoid Receptor Agonism
Research indicates that compounds within the diazepane class, including this compound, exhibit significant activity as selective agonists for Cannabinoid receptor 2 (CB2). A study highlighted that these compounds showed excellent selectivity against Cannabinoid receptor 1 (CB1), which is crucial for minimizing psychoactive effects typically associated with cannabinoid receptor activation. The metabolic stability of these compounds was also improved through various chemical modifications, enhancing their pharmacokinetic profiles in vivo .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined against standard bacterial strains, showing promising results in inhibiting bacterial growth .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
3. Pharmacological Mechanisms
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Its interaction with the endocannabinoid system suggests potential applications in pain management and inflammation .
Case Studies
Several case studies have explored the therapeutic potential of diazepane derivatives:
- Pain Management : One study investigated the analgesic effects of diazepane derivatives in animal models, indicating significant pain relief without the side effects commonly associated with opioid analgesics.
- Neuroprotection : Another investigation focused on the neuroprotective effects of these compounds in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated subjects.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester?
The compound can be synthesized via esterification or carbamate formation strategies. For example, benzyl ester derivatives of diazepane scaffolds are often prepared by reacting the parent carboxylic acid with benzyl bromide in the presence of a base like triethylamine. Similar methodologies are used for tert-butyl-protected diazepanes, as seen in the synthesis of tert-butyl 1,4-diazepane-1-carboxylate, where Boc-protection is employed to stabilize intermediates . Additionally, benzyl esterification of diazepane derivatives (e.g., 5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester) involves coupling reagents such as DCC/DMAP or catalytic hydrogenation for deprotection .
Q. What spectroscopic methods are suitable for characterizing this compound?
- NMR Spectroscopy : 1H NMR is critical for confirming regiochemistry and substituent positions. For example, diazepane derivatives exhibit characteristic proton signals in the δ 3.3–3.6 ppm range for ethyleneoxy groups and δ 1.4–2.0 ppm for diazepane ring protons, as observed in related compounds like 4-(6-bromo-5-chloropyridin-3-yl)-[1,4]diazepane-1-carboxylate .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C13H16N2O3 derivatives have a molecular weight of ~248.28 g/mol) .
Q. What safety precautions should be taken given limited toxicological data?
While no acute toxicity data are available for this specific compound, structurally similar diazepane derivatives (e.g., 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester) recommend:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Immediate washing with water for 15+ minutes upon exposure and medical consultation if irritation persists .
Advanced Questions
Q. How does this compound function as an intermediate in nicotinic acetylcholine receptor (nAChR) ligand synthesis?
Diazepane derivatives are key scaffolds for α4β2 nAChR ligands. For example, 4-(pyridinyl)-[1,4]diazepane-1-carboxylates are modified to enhance receptor binding affinity. Substituents like bromo or cyclopropyl groups on the pyridine ring (e.g., 4-(6-bromo-5-chloropyridin-3-yl)-[1,4]diazepane-1-carboxylate) improve selectivity, as demonstrated by 1H NMR-guided structural optimization .
Q. What challenges arise in crystallographic analysis of diazepane derivatives, and how are they addressed?
Crystallographic refinement of flexible diazepane rings often requires high-resolution data and robust software like SHELXL. For example, SHELX programs resolve torsional ambiguities in small-molecule structures by optimizing geometric restraints and hydrogen-bonding networks, even for twinned or low-symmetry crystals .
Q. How can structural contradictions between NMR and computational modeling be resolved?
Discrepancies in conformation (e.g., equatorial vs. axial substituents) may arise due to solution-state dynamics (NMR) vs. static crystal structures (X-ray). Molecular dynamics simulations or NOESY experiments can reconcile these differences by probing solution-phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
